Enterolosaponin A

Description

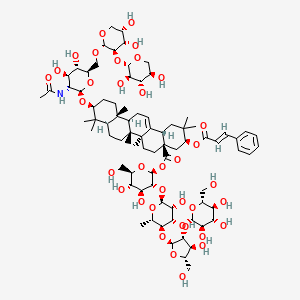

Enterolosaponin A is a novel triterpene bisdesmoside isolated from Enterolobium contortisiliquum, a plant in the Leguminosae family. Structurally, it features a rare 2-amino-2-deoxy-D-glucosyl (D-glucosamine) unit in its oligosaccharide moiety, distinguishing it from conventional saponins . This compound exhibits selective cytotoxicity against BAC1.2F5 mouse macrophages, with an LD50 of ~3 μM, and induces cell death via cytoplasmic vacuolation rather than apoptosis or necrosis . Its unique mechanism and structural attributes have positioned it as a candidate for studying macrophage-targeted therapies and cancer-related pathways.

Properties

Molecular Formula |

C80H121NO36 |

|---|---|

Molecular Weight |

1672.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-3-[(E)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C80H121NO36/c1-33-63(113-69-60(99)54(93)42(29-84)108-69)64(114-70-61(100)57(96)52(91)40(27-82)107-70)62(101)71(106-33)116-66-58(97)53(92)41(28-83)109-73(66)117-74(102)80-24-23-78(8)36(37(80)25-75(3,4)47(26-80)111-48(88)18-15-35-13-11-10-12-14-35)16-17-45-77(7)21-20-46(76(5,6)44(77)19-22-79(45,78)9)112-67-49(81-34(2)85)56(95)55(94)43(110-67)32-105-72-65(51(90)39(87)31-104-72)115-68-59(98)50(89)38(86)30-103-68/h10-16,18,33,37-47,49-73,82-84,86-87,89-101H,17,19-32H2,1-9H3,(H,81,85)/b18-15+/t33-,37-,38+,39-,40+,41+,42-,43+,44-,45+,46-,47-,49+,50-,51-,52+,53+,54-,55+,56+,57-,58-,59+,60+,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-,73-,77-,78+,79+,80+/m0/s1 |

InChI Key |

PEXFWZVVZDIHIL-XASLFEHYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)NC(=O)C)C)C)[C@@H]3CC([C@H](C4)OC(=O)/C=C/C1=CC=CC=C1)(C)C)C)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)NC(=O)C)C)C)C3CC(C(C4)OC(=O)C=CC1=CC=CC=C1)(C)C)C)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(O1)CO)O)O |

Synonyms |

enterolosaponin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Source Organisms

Enterolosaponin A belongs to a class of triterpene bisdesmosides, which share a common aglycone backbone but differ in sugar substituents and functional groups. Key structural analogs include:

Key Insight : The cinnamoyl ester at C-28 is critical for bioactivity, as its removal (e.g., in Enterolosaponin B or de-(E)-cinnamoyl derivatives) abolishes cytotoxicity .

Cytotoxic Activity and Selectivity

This compound demonstrates macrophage-selective cytotoxicity, unlike broader cytotoxic agents. Comparative

Key Insight : this compound’s vacuolation-mediated death is mechanistically distinct from apoptosis induced by Contortisilioside B, suggesting divergent signaling pathways .

Mechanisms of Action and Pharmacological Implications

- This compound: Disrupts lysosomal integrity, leading to autophagic vacuole accumulation and non-apoptotic death .

- Contortisilioside B : Activates caspase-3 and mitochondrial apoptosis pathways .

- Timosaponin A1 : Inhibits NF-κB and STAT3 signaling in cancer cells .

Functional Divergence : The cinnamoyl group in this compound and Contortisilioside B enhances macrophage targeting, likely via membrane receptor interactions, while its absence in Enterolosaponin B renders it inactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.